molecular formula C28H17N3O4 B13738236 9,10-Anthracenedione, 1,1'-iminobis[5-amino- CAS No. 34560-30-0

9,10-Anthracenedione, 1,1'-iminobis[5-amino-

Cat. No.: B13738236
CAS No.: 34560-30-0
M. Wt: 459.5 g/mol
InChI Key: JFWRJKSJBUGSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Iminobis(5-aminoanthraquinone) is an organic compound with the molecular formula C28H17N3O4. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments. This compound is particularly notable for its use in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Iminobis(5-aminoanthraquinone) can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives. One common method involves the condensation of 1-aminoanthraquinone with formaldehyde and subsequent cyclization. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods

In industrial settings, the production of 1,1’-Iminobis(5-aminoanthraquinone) often involves continuous-flow methods to ensure high yield and purity. The process may include the use of high-temperature ammonolysis of 1-nitroanthraquinone, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1’-Iminobis(5-aminoanthraquinone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1,1’-Iminobis(5-aminoanthraquinone) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Iminobis(5-aminoanthraquinone) involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting cellular processes and leading to cell death. Its effects are mediated through pathways involving oxidative stress and the inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Aminoanthraquinone
  • 1,5-Diaminoanthraquinone
  • 1,4-Diaminoanthraquinone

Uniqueness

1,1’-Iminobis(5-aminoanthraquinone) is unique due to its dual amino groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of specialized dyes and pigments that require specific chemical properties .

Properties

CAS No.

34560-30-0

Molecular Formula

C28H17N3O4

Molecular Weight

459.5 g/mol

IUPAC Name

1-amino-5-[(5-amino-9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione

InChI

InChI=1S/C28H17N3O4/c29-17-9-1-5-13-21(17)25(32)15-7-3-11-19(23(15)27(13)34)31-20-12-4-8-16-24(20)28(35)14-6-2-10-18(30)22(14)26(16)33/h1-12,31H,29-30H2

InChI Key

JFWRJKSJBUGSLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.